2,4-Dichloropyrimidine-5-carboxylic acid
Overview
Description
2,4-Dichloropyrimidine-5-carboxylic acid is a chemical compound that belongs to the pyrimidine family, characterized by a pyrimidine ring which is a six-membered heterocyclic compound with nitrogen atoms at positions 1 and 3 in the ring. The compound is further substituted with two chlorine atoms at positions 2 and 4, and a carboxylic acid group at position 5. This structure makes it a versatile intermediate for the synthesis of various pharmaceuticals and agrochemicals due to its potential for a wide range of chemical reactions and modifications.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be complex, involving multiple steps and various starting materials. For instance, the synthesis of 2,4-dichloro-5-methoxy-pyrimidine, a related compound, involves cyclization and chloridization reactions starting from methyl methoxyacetate, methyl formate, carbamide, and phosphoryl chloride, achieving a high purity product under optimal conditions . Similarly, the synthesis of other pyrimidine derivatives, such as 2-(hydroxyimino)-dihydropyrimidine-5-carboxylic acids, involves refluxing specific esters with hydroxylamine hydrochloride in the presence of sodium hydroxide, yielding high-quality products with operational simplicity .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is crucial for their interaction with other molecules, especially in the formation of cocrystals. For example, 4-amino-5-chloro-2,6-dimethylpyrimidine, which shares a similar core structure, forms cocrystals with various carboxylic acids. These cocrystals are characterized by their hydrogen bonding patterns and halogen bonds, which are essential for their supramolecular architecture . The presence of substituents like chlorine and methyl groups can significantly influence the molecular geometry and the overall reactivity of the pyrimidine ring.
Chemical Reactions Analysis
Pyrimidine derivatives undergo a variety of chemical reactions, including hydrogen bonding, halogen bonding, and nucleophilic substitution. The presence of a carboxylic acid group in 2,4-dichloropyrimidine-5-carboxylic acid provides an additional site for chemical reactivity, allowing for the formation of esters or amides. The chlorine atoms also offer sites for further substitution reactions, which can be exploited in the synthesis of more complex molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives like 2,4-dichloropyrimidine-5-carboxylic acid are influenced by their molecular structure. The electron-withdrawing effects of the chlorine atoms and the carboxylic acid group affect the acidity, solubility, and stability of the compound. These properties are essential for the compound's behavior in different environments and its suitability for various applications, including pharmaceuticals and agrochemicals. The crystalline structure, as determined by X-ray diffraction, provides insights into the intermolecular interactions that govern the compound's solid-state properties .
Scientific Research Applications
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2,4-Dichloropyrimidine
- Scientific Field : Medicinal Chemistry
- Application Summary : It is used in the synthesis of medicinally important 4-aryl-5-pyrimidinylimidazoles .
- Methods of Application : It undergoes effective one-pot, regioselective double Suzuki coupling reaction to yield diarylated pyrimidines .
- Results or Outcomes : The specific results or outcomes of this application are not mentioned in the source .
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2,4-Dihydroxypyrimidine-5-carboxylic acid
- Scientific Field : Analytical Chemistry
- Application Summary : It has been used for the visual sensing of melamine (at parts-per-billion (ppb) level) by a highly sensitive analytical method based on Au nanoparticles .
- Methods of Application : The specific methods of application are not mentioned in the source .
- Results or Outcomes : The specific results or outcomes of this application are not mentioned in the source .
- Ethyl 2,4-dichloropyrimidine-5-carboxylate
- Scientific Field : Organic Synthesis, Agrochemical, Pharmaceutical, and Dyestuff Field
- Application Summary : It’s employed as an important intermediate for raw material .
- Methods of Application : The specific methods of application are not mentioned in the source .
- Results or Outcomes : The specific results or outcomes of this application are not mentioned in the source .
- Ethyl 2,4-dichloropyrimidine-5-carboxylate
- Scientific Field : Organic Synthesis, Agrochemical, Pharmaceutical, and Dyestuff Field
- Application Summary : It’s employed as an important intermediate for raw material .
- Methods of Application : The specific methods of application are not mentioned in the source .
- Results or Outcomes : The specific results or outcomes of this application are not mentioned in the source .
Safety And Hazards
2,4-Dichloropyrimidine-5-carboxylic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Relevant Papers The relevant papers for 2,4-Dichloropyrimidine-5-carboxylic acid include a process for the production of 2,4-dichloropyrimidine-5-carboxylic acid and its use in the synthesis of medicinally important 4-aryl-5-pyrimidinylimidazoles .
properties
IUPAC Name |
2,4-dichloropyrimidine-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2O2/c6-3-2(4(10)11)1-8-5(7)9-3/h1H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIHUCXXDVVSBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00620484 | |
Record name | 2,4-Dichloropyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00620484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloropyrimidine-5-carboxylic acid | |
CAS RN |
37131-89-8 | |
Record name | 2,4-Dichloro-5-pyrimidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37131-89-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichloropyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00620484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 37131-89-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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